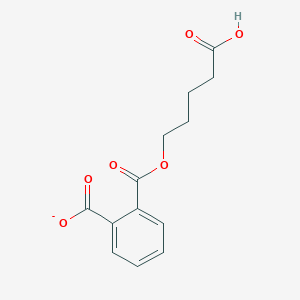

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

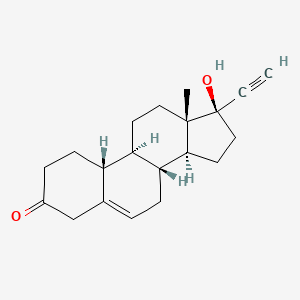

“2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine” is a powerful nucleoside analogue that has garnered much attention in the field of drug development . It is renowned for its remarkable antiviral and anticancer qualities . This compound is known for inhibiting the growth of notorious viruses such as HIV and hepatitis C . It has also been known to halt cell replication, making it a highly sought-after substance in various research endeavors .

Molecular Structure Analysis

The molecular formula of “2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine” is C19H20N2O7 . The exact mass is 388.12705098 g/mol and the monoisotopic mass is also 388.12705098 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 388.4 g/mol . It has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count . The compound has 7 rotatable bonds . The topological polar surface area is 111 Ų . The complexity of the compound is 684 .

Wissenschaftliche Forschungsanwendungen

A study by Warshaw and Watanabe (1990) focused on synthesizing a series of 2'-azido-2',3'-dideoxypyrimidine nucleosides, including compounds related to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine, to explore their activity against the human immunodeficiency virus (HIV). They found that these nucleosides did not exhibit significant anti-HIV activity in tissue culture using H9 cells (Warshaw & Watanabe, 1990).

Khattab and Pedersen (1998) investigated the synthesis and application of α-oligodeoxynucleotides for targeting DNA three-way junctions, using derivatives including compounds similar to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. Their research highlighted the potential of these compounds in stabilizing DNA structures (Khattab & Pedersen, 1998).

Li and Piccirilli (2003) described an efficient synthesis route for various 2'-deoxy-2'-C-methylnucleosides, including analogues of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. These compounds are of interest as potential therapeutic agents and for the analysis of nucleic acid structure and function (Li & Piccirilli, 2003).

A study by Ross, Song, and Han (2005) focused on the synthesis of 2'-O-(2-methoxyethyl)-pyrimidine derivatives, including compounds related to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. This work aimed to improve the production process for these compounds, which are of interest in medicinal chemistry (Ross, Song, & Han, 2005).

In another study by Watts et al. (2006), they explored an improved synthesis of 2'-deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine, a compound structurally related to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. The research provided insights into the conformational analysis of the nucleoside, which could be useful in understanding its interactions in biological systems (Watts et al., 2006).

Eigenschaften

IUPAC Name |

[(2S,4R,5R)-4-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-11-9-21(19(25)20-16(11)23)17-15(27-12(2)22)8-14(28-17)10-26-18(24)13-6-4-3-5-7-13/h3-7,9,14-15,17H,8,10H2,1-2H3,(H,20,23,25)/t14-,15+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVCWWXMHSBNPN-ZMSDIMECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(=O)C3=CC=CC=C3)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)

![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)